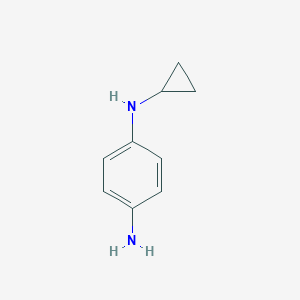

N1-Cyclopropylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-cyclopropylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOEDQOXWKFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Investigations of N1 Cyclopropylbenzene 1,4 Diamine

Reactivity Profiles of the Aromatic Amine Functionalities

The two amine groups on the benzene (B151609) ring, while both nucleophilic, exhibit distinct reactivity profiles due to the electronic and steric influence of the cyclopropyl (B3062369) substituent.

Oxidative Transformations and Quinone Formation Pathways

The oxidation of p-phenylenediamines is a well-established process that typically leads to the formation of quinone-diimines. In the case of N1-cyclopropylbenzene-1,4-diamine, oxidation proceeds via a two-electron transfer, yielding the corresponding N-cyclopropyl-p-benzoquinone-diimine. This transformation is analogous to the oxidative polymerization of p-phenylenediamine (B122844), which forms polymers like pernigraniline through quinonediimine intermediates. researchgate.net

The mechanism often involves the formation of a charge-transfer complex between the diamine and an oxidizing agent. nih.gov Subsequent hydride transfer or sequential one-electron steps can lead to the final quinone-diimine product. nih.gov These quinone species are potent electrophiles and can act as Michael acceptors, making them reactive towards various nucleophiles. nih.gov The high redox potential of many quinones allows them to participate in catalytic cycles, for instance, in the aerobic oxidation of other substrates where the quinone is continuously regenerated. nih.gov In biological systems or in the presence of reactive oxygen species (ROS), quinones can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. nih.gov

A related compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), has been shown to form DNA adducts, highlighting the potential reactivity of such quinone structures with biological macromolecules. nih.gov

Table 1: Products of Oxidative Transformations

| Starting Material | Oxidizing Conditions | Major Product |

|---|---|---|

| This compound | Chemical or Enzymatic Oxidation | N-cyclopropyl-p-benzoquinone-diimine |

Reductive Conversions to Simpler Amines

While the primary reactivity of amines is oxidative, reductive pathways can be relevant, particularly for the quinone-diimine derivatives. The reduction of N-cyclopropyl-p-benzoquinone-diimine would regenerate the parent this compound. This process is central to the function of quinones in many catalytic systems, where they are reduced back to their hydroquinone (B1673460) form after an oxidative step. nih.gov For example, the industrial synthesis of hydrogen peroxide utilizes the redox cycling between an anthraquinone (B42736) and its corresponding anthrahydroquinone. nih.gov

Direct reductive cleavage of the N-cyclopropyl bond under standard amine reduction conditions is less common. However, specific catalytic systems or more forceful conditions could potentially lead to ring-opened products or the loss of the cyclopropyl group, yielding p-phenylenediamine.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The two amine groups on this compound are powerful activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Since the para position relative to the primary amine is occupied by the N-cyclopropylamino group, electrophilic substitution is expected to occur at the positions ortho to the amines (C2 and C3, and C5 and C6).

The -NH₂ and -NH-cyclopropyl groups are both strongly activating due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring, stabilizing the positive charge in the benzenonium ion intermediate. libretexts.orgmsu.edu This intermediate is formed when an electrophile attacks the ring, and its stability determines the reaction rate. msu.edu The loss of a proton from this intermediate restores the aromaticity and yields the substituted product. msu.edu

Given the presence of two activating groups, poly-substitution is a possibility. uomustansiriyah.edu.iq The precise location of the substitution will be influenced by the steric bulk of the electrophile and the N-cyclopropyl group. For example, in the nitration of toluene, substitution occurs at both ortho and para positions, but bulky groups like tert-butyl favor the less hindered para position. libretexts.org For this compound, substitution would likely occur at the positions ortho to the less sterically hindered primary amino group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-N1-cyclopropylbenzene-1,4-diamine |

| Halogenation | Br⁺, Cl⁺ | 2-Bromo-N1-cyclopropylbenzene-1,4-diamine |

Reactivity Governing the Cyclopropyl Group

The three-membered cyclopropyl ring is characterized by significant ring strain, which is a driving force for unique chemical reactions not observed with other alkyl substituents.

Ring-Opening Reactions Induced by Strain Release

The cyclopropyl group attached to the nitrogen atom is susceptible to ring-opening reactions, a process driven by the release of inherent ring strain (approximately 27 kcal/mol). These reactions can be initiated under acidic conditions, where protonation of the amine nitrogen is followed by a nucleophilic attack that opens the ring. libretexts.orgmasterorganicchemistry.com For instance, acid-catalyzed ring-opening of epoxides, another strained three-membered ring, proceeds via protonation followed by nucleophilic attack, often at the more substituted carbon. libretexts.orgmasterorganicchemistry.com A similar mechanism can be envisioned for the N-cyclopropyl group, where a nucleophile attacks one of the ring carbons, leading to a propanolamine (B44665) derivative.

Palladium-catalyzed ring-opening reactions are also known for strained rings like vinyl aziridines, where a nucleophile attacks in a Tsuji–Trost-type mechanism. nih.gov Such catalytic methods could potentially be applied to this compound to yield ring-opened products. The solvent polarity can play a crucial role in directing the stereochemical outcome of these reactions. nih.gov

Formation and Reactivity of Nitrenium Ion Intermediates

A critical aspect of aromatic amine chemistry is the formation of nitrenium ions upon two-electron oxidation. imrpress.com For this compound, oxidation of the secondary amine can generate a highly reactive N-cyclopropyl-N-phenylnitrenium ion intermediate. The cyclopropyl group has a profound effect on the stability and subsequent reactivity of this nitrenium ion. It can donate electron density to the electron-deficient nitrogen through non-classical sigma donation, analogous to the stabilization seen in cyclopropylcarbinyl cations. chemrxiv.org

Once formed, cyclopropyl-substituted nitrenium ions can undergo several rapid decay reactions. chemrxiv.org Computational and experimental studies on related systems have shown pathways including:

Ring expansion: The cyclopropyl ring can expand to form a four-membered azetium ion. chemrxiv.orgchemrxiv.org

Ethylene (B1197577) elimination: The intermediate can fragment, eliminating ethylene to produce an isonitrilium ion. chemrxiv.orgchemrxiv.org

Nucleophilic trapping: In the presence of a nucleophile like methanol, the cyclopropyl ring itself can be opened to form a stable N-3-methoxypropyl iminium ion. chemrxiv.orgchemrxiv.org

These nitrenium ions are often short-lived and their involvement is typically inferred from the final products or through trapping experiments and laser flash photolysis studies. imrpress.com The high reactivity of nitrenium ions is a key factor in the toxicity mechanisms of many aromatic amines, as they can readily react with biological nucleophiles like DNA. imrpress.com

Influence of Substituents on Cyclopropyl Reactivity and Transformations

The reactivity of the cyclopropyl group in N-aryl cyclopropylamines is significantly modulated by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the molecule, thereby influencing the ease of oxidation and the subsequent fate of the reactive intermediates. chemrxiv.orgacs.org

Electron-donating groups (EDGs) on the aryl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density on the nitrogen atom. This enhanced electron density facilitates the initial single-electron transfer (SET) process, a key step in many reactions involving cyclopropylamines. chemrxiv.org Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl), ester (-COOR), or trifluoromethyl (-CF3) decrease the electron density of the aryl amine. chemrxiv.orgacs.org This can make the initial oxidation step more difficult, leading to a decrease in reaction yield in some transformations. For instance, in photoactivated [3+2] cycloaddition reactions, a p-trifluoromethyl substituent resulted in a significantly lower yield compared to compounds with electron-rich or less electron-withdrawing groups. chemrxiv.org

This substituent effect allows for the fine-tuning of the single-electron transfer oxidation potential. acs.org Studies on N-cyclopropylanilines have demonstrated that the introduction of an electron-withdrawing group like 3-chloro or an electron-donating group like 2-methoxy allows for the adjustment of the oxidation potential over a range. acs.orgresearchgate.net This, in turn, affects the relative rate of the crucial cyclopropyl ring-opening step. acs.org

The following table summarizes the observed influence of various aryl substituents on the yield of a formal [3+2] cycloaddition reaction of N-aryl cyclopropylamines with methyl acrylate (B77674), illustrating these electronic effects. chemrxiv.org

| Substituent on Aryl Ring (R) | Position | Electronic Nature | Product Yield (%) |

|---|---|---|---|

| -H | - | Neutral | 72 |

| -OCH3 | para | Electron-Donating | 75 |

| -CH3 | para | Electron-Donating | 78 |

| -Cl | para | Electron-Withdrawing | 73 |

| -CO2Me | para | Electron-Withdrawing | 71 |

| -CF3 | para | Strongly Electron-Withdrawing | 29 |

| -OCH3 | ortho | Electron-Donating | 91 |

| -OCH3 | meta | Electron-Donating | 85 |

Interestingly, while electronic properties have a clear impact, steric hindrance from the substituent on the cyclopropylamine (B47189) appears to have a less significant influence on the reaction outcome in certain cycloaddition reactions. chemrxiv.org

Electron Transfer Processes and Redox Chemistry of this compound

The redox chemistry of this compound and related N-aryl cyclopropylamines is dominated by the initial oxidation of the amine nitrogen. acs.org Due to the relatively low ionization potential of the amine, a single-electron transfer (SET) can be readily initiated by chemical oxidants, electrochemical methods, or photoexcitation. acs.orgresearchgate.net This one-electron oxidation is a pivotal event, as it generates a highly reactive cyclopropylamine radical cation (or aminium radical). acs.orgacs.orgacs.org

This radical cation is the key intermediate that triggers the characteristic reactivity of the cyclopropyl group. acs.org The utility of N-cyclopropylanilines as mechanistic probes in studying oxidative processes stems from the behavior of this radical cation. acs.orgresearchgate.net Upon its formation, the cyclopropylamine radical cation undergoes a rapid and essentially irreversible ring-opening reaction. acs.org This irreversibility is a crucial feature, as it prevents the back-electron transfer that can complicate other SET processes, thus acting as a "short-circuit" and providing a clear signal of an oxidative event. acs.orgresearchgate.net

The process can be summarized as:

Oxidation: The parent amine loses one electron to form the cyclopropylamine radical cation. This can be induced photochemically, often in the presence of a photosensitizer, or by a chemical oxidant. acs.orgacs.org

Irreversible Ring-Opening: The highly strained three-membered ring of the radical cation cleaves to form a more stable, delocalized intermediate. acs.orgacs.org This step is driven by the release of the significant strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol). acs.org

Formation of a Distonic Radical Cation: The ring-opening results in the formation of an iminium distonic radical cation—an intermediate where the charge (iminium ion) and the radical (carbon-centered radical) are separated. acs.org

This sequence of events highlights how an initial electron transfer event is transduced into a profound and irreversible structural transformation, which is the cornerstone of the reactivity of this compound.

Proposed Reaction Mechanisms for Key Transformations

The key transformations of this compound, such as ring-opening and cycloaddition reactions, are generally understood to proceed through a radical cation mechanism initiated by single-electron transfer. chemrxiv.orgacs.orgacs.org

A generalized proposed mechanism for these transformations is as follows:

Step 1: Formation of the Amine Radical Cation. The reaction is initiated by a one-electron oxidation of the nitrogen atom of the cyclopropylamine moiety. acs.orgacs.org In photochemical reactions, this can occur through photoinduced electron transfer to an excited state of a photosensitizer or, in some cases, direct irradiation of the substrate. chemrxiv.orgacs.org This generates the cyclopropylamine radical cation.

Step 2: Rapid Ring Opening. The cyclopropylamine radical cation is unstable. acs.org The inherent strain of the three-membered ring facilitates a rapid, irreversible β-scission. This ring-opening step cleaves a C-C bond of the cyclopropane ring, leading to the formation of a carbon-centered radical three atoms away from the nitrogen, with the nitrogen itself becoming part of a positively charged iminium group. acs.orgacs.orgacs.org This intermediate is referred to as an iminium distonic radical cation. Electron Spin Resonance (ESR) studies have provided direct evidence for the ring-opening of the cyclopropylamine radical cation to a carbon-centered radical. acs.org

Step 3: Subsequent Reaction of the Intermediate. The fate of the iminium distonic radical cation determines the final product.

In Cycloaddition Reactions: The carbon-centered radical can add to an electron-deficient olefin (like an acrylate or styrene). chemrxiv.org This is followed by radical-radical coupling or a reduction/cyclization sequence to form a five-membered aminocyclopentane ring. The observation that olefin geometry is not always preserved in the final product supports a stepwise mechanism involving a radical intermediate rather than a concerted process. chemrxiv.org

In Oxidation/Hydrolysis Reactions: The radical intermediate can be further oxidized or react with other species present, such as oxygen or water. For example, photooxidation in the presence of oxygen, followed by hydrolysis, can lead to ring-opened ketones. acs.org The reaction of a related N-cyclopropylaniline with nitrous acid also proceeds via the radical cation, which is then trapped by NO or further oxidized to yield products derived from the cleaved cyclopropane ring. researchgate.net

This mechanistic pathway, initiated by a single electron transfer and propagated through a ring-opened radical cation, provides a unified framework for understanding the diverse reactivity of this compound and its derivatives.

Theoretical and Computational Chemistry of N1 Cyclopropylbenzene 1,4 Diamine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of N1-Cyclopropylbenzene-1,4-diamine are fundamental to understanding its chemical character. Computational chemistry provides a powerful lens through which to examine these features at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the molecular geometry and electronic properties of organic compounds. mdpi.com For this compound, DFT calculations, typically employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.netbookpi.org The process involves optimizing the geometry to find the lowest energy conformation, which provides data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for similar aromatic amines have demonstrated a strong correlation between computed and experimental data, validating the molecular structures derived from DFT. researchgate.netbookpi.org Beyond geometry, DFT is used to calculate a suite of quantum chemical parameters that describe the molecule's electronic behavior. These descriptors, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, the electron-donating nature of the two amine groups and the unique electronic character of the cyclopropyl (B3062369) ring are expected to significantly influence the electron density distribution across the benzene (B151609) ring.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT This table presents hypothetical, yet realistic, data based on DFT calculations of analogous molecules. Actual experimental or computational values may vary.

| Parameter | Predicted Value |

|---|---|

| C-N (amine) bond length | ~1.40 Å |

| C-N (cyclopropylamine) bond length | ~1.38 Å |

| C-C (benzene ring) bond length | ~1.39 - 1.41 Å |

| C-C (cyclopropyl ring) bond length | ~1.51 Å |

| C-N-C bond angle | ~120-125° |

| Benzene-N-Cyclopropyl dihedral angle | Non-planar |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, electronic transitions, and the stability of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. libretexts.org The HOMO, representing the ability to donate electrons, and the LUMO, representing the ability to accept electrons, dictate how a molecule interacts with other species. libretexts.orgmdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the lone pairs of the nitrogen atoms, reflecting the molecule's capacity to act as an electron donor or nucleophile. Conversely, the LUMO is likely a π-antibonding orbital (π*) distributed over the aromatic system, indicating where an incoming electron would reside. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com In related diamine derivatives, this gap has been calculated to be around 3.3 eV. bookpi.org

Table 2: Representative Frontier Orbital Energies from DFT Studies on Aromatic Amines This table shows data from related molecules to provide context for the expected values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine | Not Specified | Not Specified | 3.3080 | bookpi.org |

| 1,4-benzenedithiol (BDT) | -6.2 (Scaled) | 2.1 (Scaled) | 8.3 (Scaled) | unl.edu |

| 5-(4-nonylphenyl)-7-azaindole | -6.0 | -1.2 | 4.8 | researchgate.net |

Conformational Analysis and Stereoelectronic Effects

Computational studies on the related N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide have shown that the cyclopropyl-amide groups are significantly tilted with respect to the plane of the benzene ring, resulting in a distinct "propeller-like" conformation. researchgate.netnih.gov A similar situation is expected for this compound, where steric hindrance and electronic interactions will favor non-planar arrangements of the substituents. The rotation around the C(benzene)-N bonds is a key conformational variable.

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are also critical. The interaction between the p-orbitals of the nitrogen lone pairs and the π-system of the benzene ring (p-π conjugation) is a dominant stereoelectronic effect that influences the planarity of the amino groups and the rotational barriers. Furthermore, the electronic properties of the cyclopropyl group, which can stabilize an adjacent positive charge, may influence the molecule's reactivity and preferred conformations during chemical transformations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful methodology for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org This approach can be applied to understand the synthesis or subsequent reactions of this compound.

For example, a quantum chemical study can be performed on its synthesis, which might involve the nucleophilic substitution of a halogen on a cyclopropyl ring by p-phenylenediamine (B122844). By calculating the potential energy surface for the proposed reaction, chemists can follow the energetic profile from reactants to products. rsc.org This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the energy barriers (activation energies). rsc.orgethernet.edu.et

This computational elucidation helps in:

Validating proposed mechanisms: Comparing calculated energy barriers with experimental reaction rates.

Predicting regioselectivity and stereoselectivity: Understanding why a reaction yields a particular isomer.

Investigating the role of catalysts: Modeling how a catalyst lowers the activation energy of a specific step.

Studies on complex multi-step syntheses, such as the formation of pyrrolidinedione derivatives, have successfully used this approach to detail every stage of the reaction, including additions, rearrangements, and cyclizations. rsc.org

Applications of N1 Cyclopropylbenzene 1,4 Diamine in Advanced Materials Science

Polymer Chemistry and High-Performance Thermosets

Aromatic diamines are fundamental building blocks in polymer chemistry, prized for their ability to impart thermal stability, mechanical strength, and chemical resistance to the final materials.

Utilization as Monomers in Polymer Synthesis

Aromatic diamines like N1-Cyclopropylbenzene-1,4-diamine are valuable as monomers due to their two reactive amine functional groups, which enable them to undergo polymerization. They are key components in the synthesis of high-performance polymers such as polyamides and polyimides through step-growth polymerization.

In this process, the diamine is reacted with a comonomer, such as a diacyl chloride or a dianhydride. The rigid phenylene unit from the diamine is incorporated into the polymer backbone, contributing to a high glass transition temperature (Tg) and excellent thermal stability. The cyclopropyl (B3062369) group in this compound would be expected to influence the polymer's properties by disrupting chain packing, which could enhance solubility in organic solvents without significantly compromising thermal properties. The introduction of such non-coplanar groups is a known strategy for improving the processability of rigid-rod polymers. While specific polymers derived from this compound are not extensively documented in literature, it is listed by chemical suppliers as an organic monomer for materials like covalent organic frameworks (COFs). bldpharm.com

Role as Curing Agents and Cross-linkers

In the realm of thermosetting polymers, aromatic diamines are widely used as curing agents, or hardeners, for epoxy resins. The primary and secondary amine groups of this compound can react with the epoxide rings of the resin in a ring-opening addition reaction. This reaction forms a highly cross-linked, three-dimensional network, transforming the liquid resin into a hard, infusible solid with superior properties.

The cross-linking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The choice of diamine curing agent is critical in tailoring the properties of the cured epoxy. For instance, the activation energy of the curing reaction and the thermal decomposition temperature of the final product are directly influenced by the amine's structure.

As a specific illustration of the role of an aromatic diamine as a hardener, research on 1,4-bis(2,4-diaminophenoxy)benzene (14BDAPOB) shows its effectiveness in curing novolac epoxy resin. researchgate.net The study highlights the excellent thermal and mechanical properties achieved.

| Property | Epoxy/14BDAPOB System | Epoxy/LCA-30 System (Commercial) |

|---|---|---|

| Curing Activation Energy (Ea) | 74.56 kJ/mol | 68.85 kJ/mol |

| Initial Decomposition Temperature (Tonset) | 398.8 °C | 334.3 °C |

| Tensile Shear Strength | 21.63 MPa | 21.28 MPa |

Electronic and Optoelectronic Materials Development

The electronic properties of aromatic diamines make them valuable precursors for materials used in organic electronics. Their electron-rich nature facilitates the formation of electroactive materials.

Precursors for Electroactive Materials

Aromatic diamines are key precursors for the synthesis of conducting polymers. Through oxidative polymerization, these monomers can be linked to form polymers with a conjugated backbone, which is essential for electrical conductivity. The nitrogen atoms in the diamine structure can stabilize radical cations formed during the oxidation process, facilitating polymerization.

The resulting polymers are typically insulators in their neutral state but can be made highly conductive through a process called doping (oxidation or reduction), which introduces charge carriers into the conjugated system. The specific structure of the diamine monomer, including substituents like the cyclopropyl group, can influence the polymerization process and the final electronic properties of the polymer, such as its conductivity and stability. While this compound is categorized as a building block for electronic materials, specific research detailing its polymerization into conductive materials is limited. bldpharm.com

Integration into Organic Electronic Devices

Materials derived from aromatic diamines are integral to various organic electronic devices. Their ability to transport positive charge carriers (holes) makes them excellent candidates for hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs). An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, improving device efficiency and lifespan.

The suitability of a material for such applications depends on its ionization potential and charge carrier mobility. Structurally related compounds, like N,N'-diphenyl-p-phenylenediamine, are well-known building blocks for hole-transporting materials. chemscene.com By analogy, polymers or molecules derived from this compound could be investigated for similar roles.

| Device | Role of Aromatic Diamine Derivative | Underlying Property |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Hole Transport Layer (HTL) | Good hole mobility and appropriate energy levels |

| Organic Photovoltaics (OPVs) | Electron Donor Material | Ability to absorb light and donate electrons |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High charge carrier mobility |

| Chemical Sensors | Active Sensing Material | Changes in conductivity upon exposure to analytes |

Specialty Chemical Production and Intermediates

Beyond its direct use in polymers, this compound serves as a versatile chemical intermediate for the synthesis of a wide range of specialty chemicals. Its two distinct amine groups—one primary and one secondary—can be functionalized selectively, allowing for the construction of complex molecular architectures.

This makes it a valuable building block in producing:

Dyes and Pigments: The aromatic diamine structure is a common chromophore in many classes of dyes.

Antioxidants and Antidegradants: Substituted p-phenylenediamines are widely used as antioxidants in the rubber and polymer industries to prevent degradation from oxidation.

Pharmaceuticals and Agrochemicals: The unique steric and electronic properties conferred by the cyclopropyl group make it an attractive scaffold in drug design for creating new therapeutic agents or pesticides. chemenu.com

The compound's utility as an intermediate is highlighted by its inclusion in catalogs for chemical synthesis and material science building blocks. bldpharm.com

Advanced Analytical Characterization Techniques for N1 Cyclopropylbenzene 1,4 Diamine Research

High-Resolution Spectroscopic Methodologies

Spectroscopy is fundamental to elucidating the molecular structure and electronic environment of N1-Cyclopropylbenzene-1,4-diamine. Various methods are employed to probe different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides data on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl (B3062369) group. The aromatic protons typically appear as multiplets in the downfield region (around 6.5-7.5 ppm) due to the electron-donating effects of the two amine groups. The protons on the cyclopropyl ring would appear in the highly shielded, upfield region (typically 0.5-1.5 ppm). The methine proton of the cyclopropyl group attached to the nitrogen will be shifted further downfield compared to the methylene (B1212753) protons. The amine (N-H) protons would present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule (C9H12N2). bldpharm.combldpharm.com The four aromatic carbons attached to hydrogen and the two carbons bonded to nitrogen atoms will have characteristic chemical shifts in the aromatic region (approximately 110-150 ppm). The carbons of the cyclopropyl group will be found in the upfield region, with the methine carbon appearing at a different shift than the two equivalent methylene carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 125 |

| Aromatic C-NH₂ | --- | 135 - 145 |

| Aromatic C-NH-Cyclopropyl | --- | 140 - 150 |

| Amine NH₂ | Variable (Broad) | --- |

| Amine NH-Cyclopropyl | Variable (Broad) | --- |

| Cyclopropyl CH | ~2.5 | 30 - 40 |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 5 - 15 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within the molecule, respectively, confirming functional groups and conjugation.

IR Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups. For this compound, key absorptions would include N-H stretching vibrations from both the primary (-NH₂) and secondary (-NH-) amines, typically appearing as one or two sharp peaks in the 3300–3500 cm⁻¹ region. Bending vibrations for these amines would be observed around 1600 cm⁻¹. Aromatic C=C bond stretching vibrations are expected in the 1500–1600 cm⁻¹ range, and aromatic C-H stretching occurs just above 3000 cm⁻¹. nist.gov The presence of the cyclopropyl group would be confirmed by C-H stretching absorptions also around 3000-3100 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the conjugated π-system of the benzene (B151609) ring. The parent compound, 1,4-benzenediamine, shows strong absorptions in the ultraviolet region. nist.govnist.gov For this compound, the presence of two electron-donating amino groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The cyclopropyl group, acting as a weak electron donor, may further modulate these electronic transitions.

Interactive Table 2: Key Expected IR and UV-Vis Absorption Data

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (Primary & Secondary Amine) | 3300 - 3500 |

| IR | Aromatic C=C Stretch | 1500 - 1600 |

| IR | N-H Bend | ~1600 |

| UV-Vis | π → π* Transition | ~240 nm and ~300 nm |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

The p-phenylenediamine (B122844) moiety is well-known for its ability to form stable radical cations upon one-electron oxidation. ESR spectroscopy is the definitive method for studying these paramagnetic species. mdpi.com Oxidation of this compound would produce a radical cation where the unpaired electron is delocalized across the π-system, including both nitrogen atoms.

The ESR spectrum would be characterized by its g-value and hyperfine coupling constants (hfccs). The g-value would be close to that of a free electron (≈2.0023) but slightly higher, typical for nitrogen-centered radicals (≈2.003). nsf.gov The spectrum's fine structure arises from the hyperfine coupling of the electron spin with the nuclear spins of the two ¹⁴N atoms (I=1) and various protons. This would result in a complex but predictable pattern of lines, from which the distribution of the spin density across the molecule can be mapped. researchgate.net The conformation of the cyclopropyl group relative to the benzene ring could influence the spin distribution and, consequently, the hyperfine couplings. researchgate.net

Fluorescence Spectroscopy for Electronic and Supramolecular Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic amines are strongly fluorescent, many derivatives of p-phenylenediamine exhibit fluorescence, which can be sensitive to the local environment, including solvent polarity and the formation of larger structures. researchgate.net

This technique can be used to study the excited state electronic properties of this compound. Furthermore, if the molecule engages in self-assembly or other supramolecular interactions (e.g., through hydrogen bonding), fluorescence spectroscopy can be a powerful tool to monitor these processes. Changes in the emission wavelength or intensity can signal aggregation or binding events. nih.gov

Structural Elucidation via Diffraction Methods

While spectroscopy provides information about connectivity and electronic structure, diffraction methods yield precise three-dimensional atomic coordinates.

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise solid-state structure of a molecule, provided a suitable single crystal can be grown. For this compound, a crystal structure would provide unambiguous data on bond lengths, bond angles, and the dihedral angle between the cyclopropyl group and the benzene ring. researchgate.net

This method would also reveal the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine groups and potential π–π stacking between the aromatic rings. researchgate.net Such information is crucial for understanding the solid-state packing and properties of the material. It is important to note that N-substituted diamines can sometimes exhibit polymorphism, where different crystal packing arrangements are possible, a phenomenon that can be investigated with this technique.

Interactive Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Value/Information |

| Bond Lengths | Distance between bonded atoms (e.g., C-N, C=C, C-C) | Confirms covalent structure |

| Bond Angles | Angle between three connected atoms | Defines molecular geometry |

| Dihedral Angles | Torsion angle describing the rotation around a bond | Reveals conformation of the cyclopropyl group relative to the phenyl ring |

| Intermolecular Interactions | Hydrogen bonds, π–π stacking distances | Explains crystal packing and solid-state properties |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal | Defines the crystal system |

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information about the atomic and molecular arrangement, including unit cell dimensions, bond lengths, and bond angles. In the context of this compound research, XRD is instrumental in confirming the molecular structure in the solid state and understanding intermolecular interactions.

For instance, a study on a related compound, N,N-Diethyl-N′-[(E)-4-pyridylmethylene]benzene-1,4-diamine, utilized single-crystal XRD to determine its molecular and supramolecular structure. researchgate.net The analysis revealed significant differences in the orientation of the aromatic rings in the solid state compared to the optimized structure calculated by density functional theory, highlighting the importance of packing forces in the crystal lattice. researchgate.net Such studies provide a framework for how XRD can be applied to this compound to understand its solid-state conformation and hydrogen bonding patterns, which are crucial for designing materials with specific properties.

Beyond single-molecule structures, XRD is also vital for characterizing the morphology of polymeric materials derived from diamines. The technique can distinguish between amorphous and crystalline domains, determine the degree of crystallinity, and identify the preferred orientation of polymer chains. This information is critical for understanding the mechanical and thermal properties of the resulting materials.

Electrochemical Characterization Techniques

The electrochemical behavior of this compound is of significant interest, particularly for applications in electroactive materials and as a precursor in electrochemical synthesis. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are fundamental in determining the redox potentials and understanding the electron transfer kinetics of the compound.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Potential Determination

Cyclic Voltammetry (CV) is a versatile electrochemical method used to probe the redox properties of a species in solution. researchgate.net By scanning the potential of a working electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of a molecule. Studies on analogous aromatic diamines, such as N,N'-diphenyl-1,4-phenylenediamine (DPD), have shown that these molecules can undergo successive one-electron oxidation steps. researchgate.net The first step typically involves the formation of a radical cation, followed by a second oxidation to a diimine species. researchgate.net The potential at which these events occur is highly dependent on the molecular structure and the solvent system used.

Differential Pulse Voltammetry (DPV) is another powerful technique that offers higher sensitivity and better resolution of redox peaks compared to CV. openaccesspub.org DPV works by superimposing small voltage pulses on a linear potential ramp and measuring the differential current. openaccesspub.org This method is particularly useful for determining the formal redox potential of a compound with greater accuracy. For example, in the study of aromatic molecules with 1,4-diaza groups for flow battery applications, DPV was used to precisely measure the redox potentials. mdpi.com The research demonstrated that electron-withdrawing or electron-donating substituents on the aromatic ring significantly influence the redox potential, a principle that directly applies to understanding the electrochemical behavior of this compound. mdpi.com

Below is a table summarizing the electrochemical techniques and their applications in the study of aromatic diamines.

| Technique | Principle | Information Obtained | Relevance to this compound |

| Cyclic Voltammetry (CV) | The potential of a working electrode is swept linearly in both forward and reverse directions while measuring the resulting current. researchgate.net | Oxidation and reduction potentials, reversibility of redox processes, electron transfer kinetics. | Determination of the ease of oxidation and the stability of the resulting oxidized species. |

| Differential Pulse Voltammetry (DPV) | Small voltage pulses of constant amplitude are superimposed on a linearly increasing potential ramp, and the differential current is measured. openaccesspub.org | Precise determination of redox potentials, enhanced sensitivity for low concentrations. | Accurate measurement of the redox potential to predict its behavior in electronic devices or as a redox mediator. |

Advanced Microscopy for Morphological Analysis (e.g., FESEM, AFM for derived materials)

While XRD provides information on the crystalline structure, advanced microscopy techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Atomic Force Microscopy (AFM) are essential for visualizing the surface morphology and topography of materials derived from this compound, such as polymers and thin films.

Field Emission Scanning Electron Microscopy (FESEM) uses a focused beam of electrons to generate high-resolution images of a sample's surface. This technique is invaluable for examining the micro and nanostructure of materials, including particle size, shape, and distribution, as well as the presence of pores or other surface features. For polymeric materials synthesized from this compound, FESEM could be used to study the morphology of the polymer films, which can significantly impact their performance in applications such as coatings, membranes, or electronic devices.

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the sample surface. AFM can measure surface roughness with high precision and can also be used to probe local mechanical properties like adhesion and stiffness. For thin films or coatings made from polymers of this compound, AFM would be critical for assessing film quality, uniformity, and the presence of any defects that could affect device performance.

Q & A

Q. What are the optimal synthetic routes for preparing N1-Cyclopropylbenzene-1,4-diamine with high purity?

The synthesis typically involves coupling cyclopropylamine with 1,4-diaminobenzene under catalytic conditions. Key parameters include:

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency .

- Temperature control : Reactions are often conducted at 80–120°C to balance yield and by-product formation .

- Purification : Recrystallization or column chromatography is recommended for isolating the product (≥95% purity) .

Table 1 : Synthetic Optimization Parameters

| Parameter | Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd/C) | 5–10 mol% | Increases yield by 20–30% |

| Reaction Time | 12–24 hrs | Longer durations reduce impurities |

| Solvent | Ethanol/THF | Ethanol improves solubility |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms cyclopropyl and aromatic proton environments (e.g., δ 1.2–1.5 ppm for cyclopropyl CH₂) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ = 189.1) and detects trace impurities .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity compared to non-cyclopropyl analogs?

The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric effects : Slows electrophilic substitution at the benzene ring due to restricted access .

- Electronic effects : The strained cyclopropane ring enhances electron donation, stabilizing intermediates in oxidation reactions . Comparative studies with N1-Isopropyl analogs show a 15% lower reaction rate in halogenation .

Q. What strategies resolve contradictions in reported crystallographic data for N1-substituted benzene-1,4-diamines?

Discrepancies arise from polymorphism (e.g., conformational flexibility in imine linkages). To address this:

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Preliminary studies on related diamines suggest interactions with DNA gyrase or redox-sensitive enzymes. Recommended assays:

Q. What are the stability challenges of this compound under oxidative conditions, and how can they be mitigated?

The compound undergoes oxidation to quinone derivatives, which can be controlled by:

- Antioxidant additives : Ascorbic acid (1 mM) reduces degradation by 40% .

- pH adjustment : Stability increases in acidic buffers (pH 4–6) due to protonation of amine groups .

- Storage : Lyophilized samples stored at -20°C retain >90% integrity for 6 months .

Methodological Guidance for Data Interpretation

Q. How to design experiments to distinguish between steric and electronic effects in N1-substituted diamines?

- Steric probes : Compare reaction rates with bulkier substituents (e.g., N1-cyclohexyl vs. N1-cyclopropyl) .

- Hammett analysis : Plot log(k) against σ values to quantify electronic contributions .

- X-ray crystallography : Analyze bond lengths to assess electron density redistribution .

Q. What computational tools are recommended for predicting the spectroscopic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.